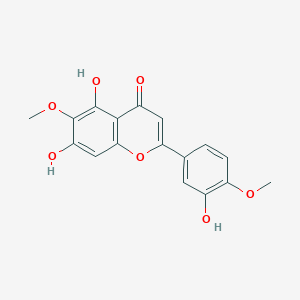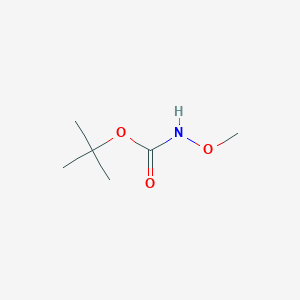
3-羟基-2-甲基-4H-吡喃-4-硫酮
描述
3-hydroxy-2-methyl-4H-pyran-4-thione is an organic compound with the molecular formula C6H6O2S. It is a derivative of pyran and contains both hydroxyl and thione functional groups.
科学研究应用
3-hydroxy-2-methyl-4H-pyran-4-thione has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-pyran-4-thione is the enzyme human carbonic anhydrase II (hCAII) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
3-Hydroxy-2-methyl-4H-pyran-4-thione interacts with its target, hCAII, through a unique monodentate mode of coordination to the active site Zn (2+) ion in hCAII .
Pharmacokinetics
Itswater solubility is 1.2 g/100 mL at 25 ºC , which may influence its absorption and distribution in the body
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 3-hydroxy-2-methyl-4H-pyran-4-thione. Its melting point is 160-164 °C (lit.) , and it has an autoignition temperature of 1364 °F . These properties may affect its stability under different environmental conditions.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 76-81°C , suggesting that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
It is known that this compound is moderately toxic by ingestion, intraperitoneal, and subcutaneous routes .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound is slightly soluble in cold water , suggesting that it may be transported and distributed in aqueous environments.
Subcellular Localization
It is known that this compound can interact with various biomolecules, potentially influencing its localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
3-hydroxy-2-methyl-4H-pyran-4-thione can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) with Lawesson’s reagent. The reaction typically occurs under mild conditions and results in the substitution of the oxygen atom in the pyranone ring with a sulfur atom, forming the thione derivative .
Industrial Production Methods
Industrial production of 3-hydroxy-2-methyl-4H-pyran-4-thione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3-hydroxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to the corresponding alcohol.
Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-hydroxy-2-methyl-4H-pyran-4-one (maltol): A structurally similar compound with an oxygen atom instead of sulfur.
2-ethyl-3-hydroxy-4H-pyran-4-thione: Another thione derivative with an ethyl group at the 2-position.
Uniqueness
3-hydroxy-2-methyl-4H-pyran-4-thione is unique due to the presence of both hydroxyl and thione functional groups, which confer distinct chemical reactivity and biological activity compared to its oxygen analogs and other thione derivatives .
属性
IUPAC Name |
3-hydroxy-2-methylpyran-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLSXUGPECNEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23060-85-7 | |
| Record name | 3-hydroxy-2-methyl-4H-pyran-4-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiomaltol interact with human carbonic anhydrase II, and what makes this interaction unique?
A1: Thiomaltol exhibits an unusual binding mode with the zinc ion (Zn2+) present in the active site of hCAII. Unlike typical coordination complexes, thiomaltol acts as a monodentate ligand, meaning it binds to the zinc ion through only one atom, specifically the sulfur atom []. This contrasts with the behavior observed in simpler model systems, where thiomaltol typically binds through two atoms. The constrained environment of the hCAII active site enforces this atypical coordination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)




